

Technical Support Center: Silver Diethyldithiocarbamate (SDDC) Assay for Arsenic

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Compound of Interest

Compound Name: *Silver diethyldithiocarbamate*

Cat. No.: *B075075*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the **silver diethyldithiocarbamate** (SDDC) assay for arsenic determination.

Troubleshooting Guides & FAQs

This section addresses specific issues related to the interference of oxidizing and reducing agents in the SDDC assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the **silver diethyldithiocarbamate** (SDDC) assay for arsenic?

A1: The SDDC method is a colorimetric assay for the determination of arsenic. The process involves the reduction of inorganic arsenic to arsine gas (AsH_3) using a mixture of reagents, typically including zinc, stannous chloride, and potassium iodide in an acidic solution. The generated arsine gas is then bubbled through a solution of **silver diethyldithiocarbamate** (SDDC) in pyridine or another suitable solvent. Arsine reacts with the SDDC to form a soluble red-colored complex. The intensity of this red color, which has a maximum absorbance at approximately 535 nm, is directly proportional to the concentration of arsenic in the sample.[\[1\]](#)

Q2: My results are unexpectedly low or show no color development. What could be the cause?

A2: Low or no color development, indicating low arsenic recovery, can be caused by the presence of oxidizing agents or certain metal ions in your sample.

- **Oxidizing Agents:** Strong oxidizing agents can interfere with the reduction of arsenic to arsine gas, which is a critical step in the assay. For instance, nitric acid is a known interferent that can lead to negative results.^{[2][3]} Other oxidizing agents like permanganate, dichromate, or residual hydrogen peroxide from sample pre-treatment can also inhibit arsine generation.
- **Metal Ions:** Certain metal ions, including chromium, cobalt, copper, mercury, molybdenum, nickel, platinum, and silver, can interfere with the evolution of arsine gas, leading to lower results.^{[1][4]}

Q3: My results are unexpectedly high. What could be the cause?

A3: High results, or a positive interference, can be caused by the presence of antimony or sulfides in your sample.

- **Antimony:** Antimony salts, under the reducing conditions of the assay, can form stibine gas (SbH_3). Stibine also reacts with the SDDC reagent to produce a colored complex, which can lead to an overestimation of the arsenic concentration.^{[1][5][6]} The complex formed with stibine has an absorption maximum at a slightly different wavelength (around 510 nm) than the arsenic complex.^{[4][7]}
- **Sulfides:** High concentrations of sulfides can interfere with the assay. While a lead acetate scrubber is typically used to remove hydrogen sulfide gas, very high levels may exceed the scrubber's capacity.^[2]

Q4: How can I determine if my sample contains interfering substances?

A4: The most effective way to check for interferences is to perform a spike and recovery experiment. Add a known amount of arsenic standard to your sample and analyze it alongside an unspiked sample. If the recovery of the added arsenic is significantly lower or higher than 100%, it indicates the presence of interfering substances.

Q5: How can I mitigate interferences from oxidizing agents?

A5: If you suspect the presence of oxidizing agents, a pre-reduction step or removal of the oxidant is necessary. For samples digested with potassium permanganate to remove organic matter, the excess permanganate must be destroyed before proceeding with the arsine generation. This is typically done by adding a reducing agent like hydroxylamine hydrochloride until the pink color of the permanganate disappears.[7]

Q6: How can I mitigate interferences from reducing agents like sulfides?

A6: For sulfide interference, a lead acetate-impregnated glass wool scrubber is placed between the arsine generator and the SDDC absorber. This scrubber traps hydrogen sulfide (H₂S) gas. For samples with very high sulfide concentrations, a pre-treatment step to oxidize the sulfide to non-interfering sulfate may be necessary. One such method involves using a strong oxidizing agent like potassium peroxymonopersulfate (Oxone®), followed by the removal of the excess oxidant with an organic amine like EDTA.[8]

Q7: How can I address interference from metal ions?

A7: Interference from metal ions can be addressed by using masking agents or by separating the arsenic from the interfering ions.

- **Masking Agents:** Ethylenediaminetetraacetic acid (EDTA) can be used as a masking agent to chelate and inactivate certain interfering metal ions, preventing them from interfering with the arsine generation step.
- **Separation Techniques:** For complex matrices with high concentrations of interfering ions, techniques like ion-exchange chromatography can be used to isolate the arsenic before analysis.[7]

Q8: What should I do if I suspect antimony interference?

A8: Since both arsine and stibine produce colored complexes with SDDC, their absorption spectra are slightly different. The arsenic-SDDC complex has a maximum absorbance around 535 nm, while the antimony-SDDC complex absorbs maximally around 510 nm.[4][7] By measuring the absorbance at both wavelengths, it is possible to correct for the antimony interference or to determine both elements simultaneously.[5][6]

Quantitative Data on Interfering Agents

The following tables summarize the known concentration limits at which certain agents have been reported to interfere with the **silver diethyldithiocarbamate** assay. Data for many common oxidizing and reducing agents are not extensively quantified in the literature; therefore, it is crucial to perform spike and recovery experiments if their presence is suspected.

Table 1: Interference from Metal Ions

Interfering Ion	Concentration	Effect	Reference
Antimony (III)	≥ 0.3 mg/L	Positive Interference	[7]
Mercury (II)	≥ 1.5 mg/L	Positive Interference	[7]
Sulfide	≥ 2 mg/L	Interference	[9]
Various (Cr, Co, Cu, Mo, Ni)	Total > 5.0 mg/L	Negative Interference	[7]

Table 2: Interference from Other Chemical Agents

Interfering Agent	Effect	Notes	Reference
Nitric Acid	Negative Interference	Interferes with the reduction of arsenic to arsine.	[2][3]

Note: Quantitative data for the interference levels of common oxidizing agents like potassium permanganate, potassium dichromate, and hydrogen peroxide are not well-documented in the reviewed literature. Their presence, especially as residuals from sample preparation, should be considered a potential source of interference, and steps should be taken for their removal or neutralization.

Experimental Protocols

1. Protocol for Digestion of Organic Arsenic Compounds using Potassium Permanganate

This procedure is used to break down organic arsenic compounds to inorganic arsenic, which can then be measured by the SDDC assay.

Materials:

- Potassium permanganate (KMnO₄) solution (e.g., 0.1 N)
- Sulfuric acid (H₂SO₄), concentrated
- Hydroxylamine hydrochloride solution (e.g., 1.5% w/v)
- Sample containing organic arsenic

Procedure:

- To your aqueous sample, add a small amount of concentrated sulfuric acid to acidify it.
- Add the potassium permanganate solution dropwise until a persistent pink or purple color is obtained.
- Gently heat the sample (e.g., on a hot plate at low heat) for a period sufficient to ensure complete oxidation of the organic matter. The exact time and temperature may need to be optimized for your specific sample matrix.
- Cool the sample to room temperature.
- Add the hydroxylamine hydrochloride solution dropwise until the pink/purple color of the excess permanganate disappears, indicating its complete reduction.
- The sample is now ready for the standard arsine generation and SDDC analysis.

Reference: This protocol is a generalized procedure based on the principles described in[\[7\]](#).

2. Protocol for Mitigation of Sulfide Interference

This protocol describes the standard method for removing hydrogen sulfide gas generated during the assay.

Materials:

- Lead acetate solution (e.g., 10% w/v)
- Glass wool

Procedure:

- Impregnate a small plug of glass wool with the lead acetate solution.
- Squeeze out the excess solution and allow the glass wool to partially dry.
- Place the lead acetate-impregnated glass wool into the scrubber part of your arsine generation apparatus. This scrubber is positioned between the reaction flask and the absorber tube containing the SDDC solution.
- Proceed with the arsine generation as usual. The hydrogen sulfide will react with the lead acetate to form lead sulfide, a black solid, and will be trapped in the scrubber, preventing it from reaching the SDDC solution.

Reference: This is a standard procedure described in multiple sources, including[\[1\]](#)[\[10\]](#).

Diagrams

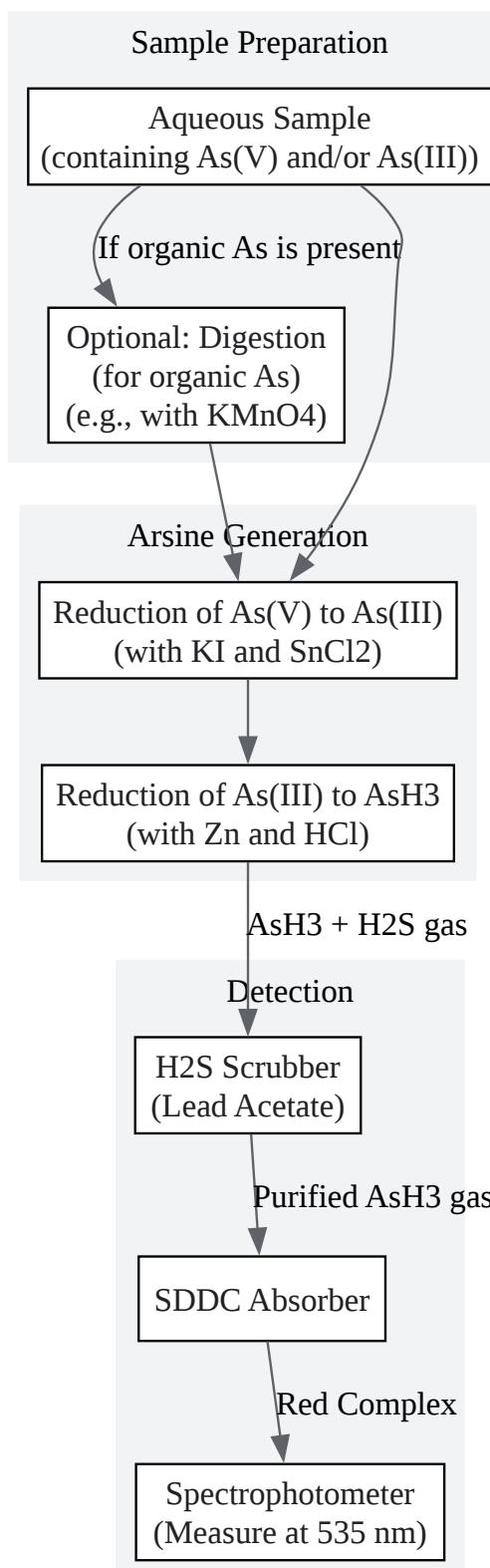
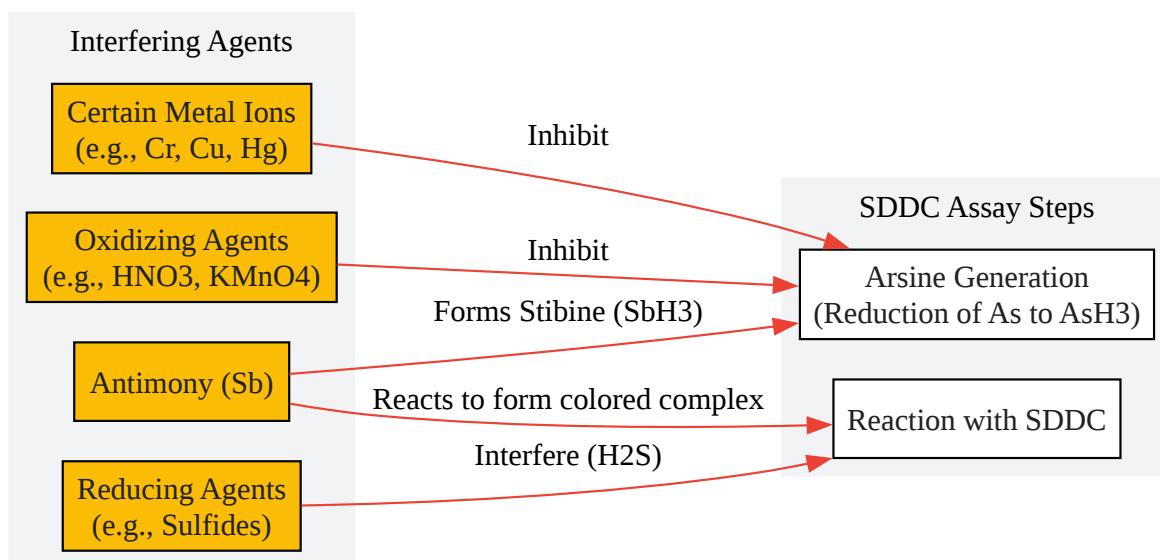
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Figure 1: Experimental workflow for the **Silver Diethyldithiocarbamate** (SDDC) assay for arsenic detection.



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Figure 2: Logical relationships of common interferences in the SDDC assay.

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